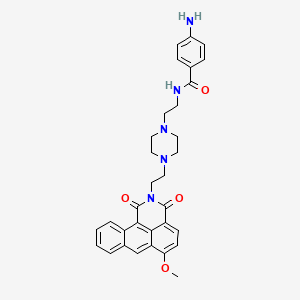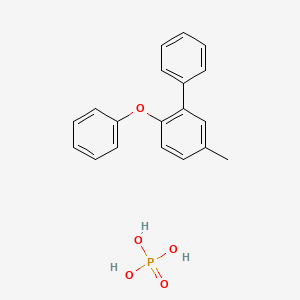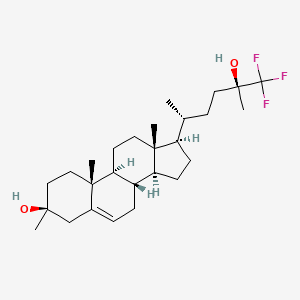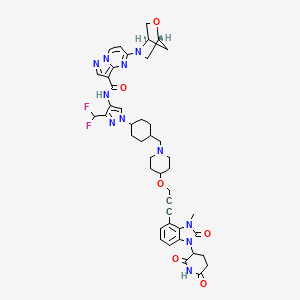![molecular formula C16H15ClN6O2 B11931341 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride is a complex organic compound that features a benzamide core substituted with a di(pyrazin-2-yl)amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with appropriate reagents to introduce the hydroxyl group.
Introduction of the Di(pyrazin-2-yl)amino Group: This step involves the reaction of pyrazine derivatives with the benzamide core under controlled conditions to form the di(pyrazin-2-yl)amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups in the pyrazine rings can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces halogenated derivatives.
科学的研究の応用
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug.
Crizotinib: A tyrosine kinase inhibitor used in cancer treatment.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Uniqueness
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride is unique due to its specific substitution pattern and the presence of both pyrazine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H15ClN6O2 |
|---|---|
分子量 |
358.78 g/mol |
IUPAC名 |
4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H14N6O2.ClH/c23-16(21-24)13-3-1-12(2-4-13)11-22(14-9-17-5-7-19-14)15-10-18-6-8-20-15;/h1-10,24H,11H2,(H,21,23);1H |
InChIキー |
UCXKKIUOTJPTCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C3=NC=CN=C3)C(=O)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)


![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)






![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
